4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core.
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core.
Substitution: Various substitution reactions can be employed to introduce different substituents on the quinoxaline ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinoxaline core with a dimethoxyphenyl group and a sulfonamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C23H21N3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)quinoxalin-5-yl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H21N3O4S/c1-24-31(27,28)17-10-7-15(8-11-17)18-5-4-6-19-23(18)26-20(14-25-19)16-9-12-21(29-2)22(13-16)30-3/h4-14,24H,1-3H3 |
InChI Key |
CYSXHOLSTGXQPK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC=C2)N=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.